
Hbv-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-24 is a potent inhibitor of the hepatitis B virus. It exhibits significant antiviral activity by targeting various viral components, making it a promising candidate for the treatment of hepatitis B infections. The compound has shown efficacy in reducing hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. These modifications are achieved through reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities and properties.
Scientific Research Applications
Hbv-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new inhibitors.
Biology: Investigated for its effects on viral replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral therapies.
Mechanism of Action
Hbv-IN-24 exerts its effects by inhibiting key components of the hepatitis B virus. It targets the viral polymerase, preventing the replication of viral DNA. Additionally, it interferes with the production of viral proteins, including hepatitis B surface antigen and hepatitis B e antigen . The compound’s mechanism involves binding to specific sites on the viral polymerase, blocking its activity and thereby reducing viral load.
Comparison with Similar Compounds
Hbv-IN-24 is compared with other hepatitis B virus inhibitors, such as:
Entecavir: A nucleoside analogue that inhibits viral polymerase by competing with natural substrates.
Tenofovir: Another nucleoside analogue that targets viral DNA synthesis.
Bulevirtide: An entry inhibitor that prevents the virus from entering liver cells.
Uniqueness
This compound stands out due to its potent inhibition of multiple viral components, including hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen. This broad-spectrum activity makes it a unique and promising candidate for hepatitis B treatment .
List of Similar Compounds
- Entecavir
- Tenofovir
- Bulevirtide
- Lamivudine
- Adefovir
This compound’s unique mechanism and broad-spectrum activity distinguish it from these similar compounds, highlighting its potential as a versatile antiviral agent.
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(6S)-10-methoxy-2-oxo-9-[[(2S)-oxolan-2-yl]methoxy]-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13(2)18-7-14-8-22(30-12-15-5-4-6-29-15)21(28-3)9-16(14)19-10-20(25)17(23(26)27)11-24(18)19/h8-11,13,15,18H,4-7,12H2,1-3H3,(H,26,27)/t15-,18-/m0/s1 |
InChI Key |
GDEJNWZHQGXKGA-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OC[C@@H]4CCCO4 |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



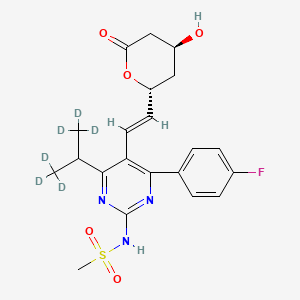

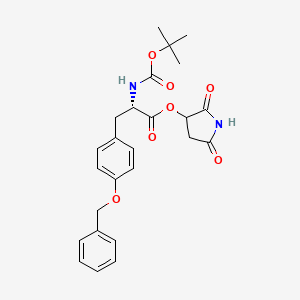
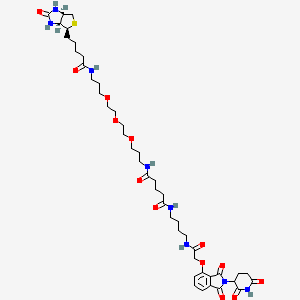
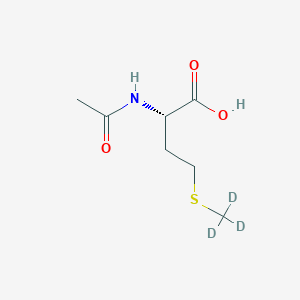
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
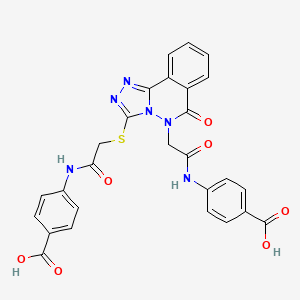
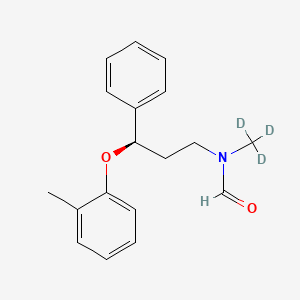


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
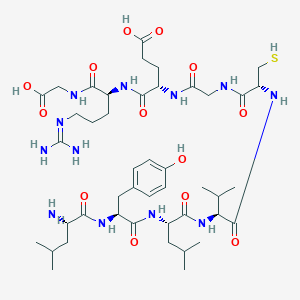
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
